2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c1-23-12-7-5-11(6-8-12)16(21)10-20-17(22)9-13-14(18)3-2-4-15(13)19/h2-8,16,21H,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAILROFPIUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a chloro and fluorine substitution on the phenyl ring, which may influence its pharmacological properties.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the chloro and fluorine groups enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Anti-inflammatory Effects
In studies examining similar compounds, anti-inflammatory activity has been linked to the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS). For instance, derivatives with similar structures have shown significant suppression of COX-2 mRNA expression in RAW264.7 cells, suggesting potential anti-inflammatory properties .
Anticancer Activity
Compounds with structural similarities have demonstrated anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain pyrazole derivatives exhibited IC50 values as low as 0.95 nM against HCT116 cancer cell lines . The specific activity of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide in cancer models remains to be fully elucidated but may follow similar patterns.
Case Studies
- In Vitro Studies : A study on related compounds indicated that modifications to the phenolic structure could enhance cytotoxicity against various cancer cell lines, including MCF-7 and A549. The observed IC50 values ranged from 1.88 µM to 4.21 µM for different derivatives .
- In Vivo Studies : Animal model studies have shown that similar compounds can reduce tumor growth significantly when administered at specific dosages. These findings underscore the potential therapeutic applications of this class of compounds in oncology.
Table 1: Comparison of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-(methylthio)phenyl group distinguishes it from analogs with thiophene () or triazole rings (). The methylthio group may enhance metabolic stability compared to alachlor’s methoxymethyl group ().
- Molecular Weight : The target’s higher molecular weight (~351.8 g/mol) compared to alachlor (269.8 g/mol) suggests differences in bioavailability and tissue penetration.
Physicochemical Properties
- Crystallinity and Stability : demonstrates that N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide forms stable crystals via intermolecular hydrogen bonding (C–H⋯O interactions). The target compound’s hydroxyethyl group may similarly enhance crystallinity.
- Solubility : The methylthio group’s hydrophobicity likely reduces aqueous solubility compared to sulfamoyl-containing analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
